Basic violet 14

Descripción general

Descripción

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La Fucsina Básica puede sintetizarse mediante la condensación de anilina y 1,2-dicloroetano . Otro método implica la reacción de anilina con tetracloruro de carbono . Las condiciones de reacción suelen requerir temperaturas elevadas y la presencia de un catalizador para facilitar el proceso de condensación.

Métodos de producción industrial: En entornos industriales, la producción de Fucsina Básica implica reacciones a gran escala utilizando anilina e hidrocarburos clorados adecuados. El proceso se optimiza para garantizar un alto rendimiento y pureza del producto final. La mezcla de reacción se purifica luego mediante cristalización y filtración para obtener el tinte deseado .

Análisis De Reacciones Químicas

Tipos de reacciones: La Fucsina Básica experimenta varias reacciones químicas, incluyendo reacciones de oxidación, reducción y sustitución .

Reactivos y condiciones comunes:

Oxidación: La Fucsina Básica puede oxidarse utilizando agentes oxidantes fuertes como el permanganato de potasio o el peróxido de hidrógeno.

Reducción: El compuesto puede reducirse utilizando agentes reductores como el borohidruro de sodio o el polvo de zinc.

Sustitución: La Fucsina Básica puede experimentar reacciones de sustitución con nucleófilos, dando lugar a la formación de derivados sustituidos.

Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede resultar en la formación de estructuras quinonoides, mientras que la reducción puede conducir a la formación de compuestos leuco .

Aplicaciones Científicas De Investigación

Histological Staining

BV14 is widely used in histology for staining biological tissues. Its cationic nature allows it to bind effectively to negatively charged cellular components such as nucleic acids (DNA and RNA). This property enables visualization of specific structures under a microscope.

Applications in Histology :

- Cellular Structures : BV14 is employed to stain chromosomes during mitosis, aiding in cytogenetic studies.

- Fluorescence Microscopy : BV14 exhibits fluorescent properties, making it suitable for fluorescence microscopy techniques where it can be excited by specific wavelengths of light, allowing for precise localization of target molecules within cells.

Microbial Staining and Antimicrobial Activity

BV14 has been utilized in microbiology to stain bacteria and fungi. Its binding affinity to microbial cells helps differentiate between various organisms during microscopic examinations.

Case Study Example :

- In research involving Trypanosoma cruzi, BV14 analogues demonstrated inhibitory effects on proline transport, which is critical for the parasite's survival and replication .

Environmental Applications

Recent studies have focused on the environmental impact of synthetic dyes like BV14, particularly their persistence in wastewater. BV14 can be effectively removed from wastewater through adsorption onto materials such as activated carbon or clay, which interact with the dye's cationic structure.

Mechanism of Action :

- The adsorption process involves the interaction between the positively charged dye and negatively charged surfaces of adsorbent materials, facilitating effective removal from contaminated water sources.

Toxicity Studies

Research has indicated that BV14 may exhibit cytotoxic effects on various cell lines, necessitating careful evaluation when used in biological applications. Toxicity assays conducted on VERO cells have shown that while BV14 can be effective as a stain, its concentration must be managed to minimize adverse effects .

Mecanismo De Acción

El mecanismo de acción de la Fucsina Básica implica sus propiedades básicas, que le permiten unirse a los componentes ácidos de las células, particularmente a los ácidos nucleicos, mediante interacciones electrostáticas . Esta unión resalta estructuras celulares clave, lo que la hace útil en diversas técnicas de tinción. La capacidad del tinte para unirse a los ácidos nucleicos es fundamental para los estudios genéticos y otras aplicaciones biológicas .

Compuestos similares:

Pararosanilina: Similar en estructura y utilizada en aplicaciones similares, pero con ligeras diferencias en las propiedades de tinción.

Nueva Fucsina: Otra variante utilizada para la tinción y el teñido, con diferentes propiedades espectrales.

Magenta II: Un compuesto relacionado con aplicaciones en la tinción textil y la tinción biológica.

Singularidad: La Fucsina Básica es única debido a sus propiedades de unión específicas y la intensidad del color magenta que produce. Su versatilidad en diversas aplicaciones, desde la tinción biológica hasta el teñido industrial, la diferencia de otros compuestos similares .

Comparación Con Compuestos Similares

Pararosaniline: Similar in structure and used in similar applications, but with slight differences in staining properties.

New Fuchsin: Another variant used for staining and dyeing, with different spectral properties.

Magenta II: A related compound with applications in textile dyeing and biological staining.

Uniqueness: Fuchsin, Basic, is unique due to its specific binding properties and the intensity of the magenta color it produces. Its versatility in various applications, from biological staining to industrial dyeing, sets it apart from other similar compounds .

Actividad Biológica

Basic Violet 14, also known as Gentian Violet or hexamethylpararosaniline chloride, is a synthetic dye belonging to the triphenylmethane class. It has been widely used in various applications, including as a biological stain and an antifungal agent. This article explores the biological activity of this compound, focusing on its toxicity, genotoxicity, and potential therapeutic effects, supported by data tables and case studies.

- Chemical Name : Hexamethylpararosaniline chloride

- Molecular Formula : C25H30ClN3

- Appearance : Dark green powder

- Melting Point : > 300 °C

- Boiling Point : 578 °C (760 Torr)

- Solubility : Soluble in water and ethanol

Toxicity and Genotoxicity

This compound has been classified as a carcinogenic dye by European standards due to its mutagenic properties. Research indicates that it can induce developmental and organ-specific toxicity. A notable study using zebrafish models found the following:

- LC50 Values :

- This compound: 60.63 µg/ml

- Direct Red 28: 476.84 µg/ml

- Acid Red 26: between 2500 and 2800 µg/ml

Developmental Abnormalities Induced by this compound:

- Delayed yolk sac absorption

- Swimming bladder deflation

- Hepatotoxicity observed at certain concentrations

This compound was shown to significantly up-regulate the expression of the GCLC gene in a dose-dependent manner, indicating oxidative stress involvement in its hepatotoxic effects .

Genotoxic Mechanisms

This compound exhibits genotoxicity through various mechanisms:

- It forms reactive oxygen species (ROS), contributing to oxidative stress.

- It interacts with DNA, leading to mutations and chromosomal aberrations in multiple cell lines, including human HeLa cells and Chinese hamster ovary (CHO) cells .

Summary of Genotoxic Effects:

| Type of Study | Organism/Cell Line | Effect Observed |

|---|---|---|

| Mutagenicity Testing | Salmonella typhimurium | Induced mutations |

| Chromosomal Aberration | CHO cells | Chromosome breakage |

| DNA Damage | Mouse lymphocytes | Significant DNA damage |

Case Studies

-

Zebrafish Model Study

- Objective: Assess developmental toxicity of this compound.

- Findings: Induced significant developmental abnormalities and hepatotoxicity at low concentrations.

- Conclusion: Oxidative stress plays a crucial role in the observed toxicity.

- Genotoxicity Assessment

The biological activity of this compound can be attributed to several mechanisms:

- Electrophilic Reactions : Acts as a direct electrophile that reacts with nucleophiles such as DNA.

- Oxidative Stress Induction : Generates free radicals leading to cellular damage.

- Receptor-Mediated Effects : Interacts with various cellular receptors, influencing gene expression and cellular signaling pathways .

Propiedades

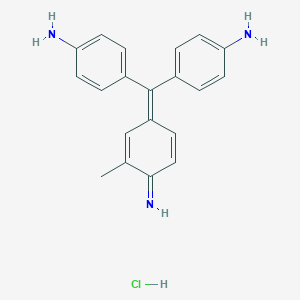

IUPAC Name |

4-[(4-aminophenyl)-(4-imino-3-methylcyclohexa-2,5-dien-1-ylidene)methyl]aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3.ClH/c1-13-12-16(6-11-19(13)23)20(14-2-7-17(21)8-3-14)15-4-9-18(22)10-5-15;/h2-12,23H,21-22H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXDJCCTWPBKUKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N)C=CC1=N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3.HCl, C20H20ClN3 | |

| Record name | C.I. BASIC VIOLET 14 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19850 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3248-93-9 (Parent) | |

| Record name | Fuchsin, basic [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000632995 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6021246 | |

| Record name | C.I. Basic Violet 14 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

C.i. basic violet 14 is a dark green powder. A dye derived from triphenylmethane., Metallic green solid; [Merck Index] Reddish-brown solid; [Hawley] Dark green crystalline powder; [MSDSonline] | |

| Record name | C.I. BASIC VIOLET 14 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19850 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Magenta | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5884 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

1 to 5 mg/mL at 68 °F (NTP, 1992), SLIGHTLY SOL IN WATER; SOL IN ALCOHOL, ACIDS /MAGENTA BASE/, 2.65 PARTS DISSOLVE IN 1000 PARTS WATER; SOL IN ALCOHOL WITH A CARMINE RED COLOR; PRACTICALLY INSOL IN ETHER | |

| Record name | C.I. BASIC VIOLET 14 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19850 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MAGENTA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6192 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.22 at 68 °F (NTP, 1992) - Denser than water; will sink | |

| Record name | C.I. BASIC VIOLET 14 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19850 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Color/Form |

METALLIC GREEN LUSTROUS CRYSTALS | |

CAS No. |

632-99-5, 58969-01-0 | |

| Record name | C.I. BASIC VIOLET 14 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19850 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fuchsin, basic [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000632995 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Basic fuchsin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058969010 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Basic violet 14 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93739 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Basic violet 14 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10466 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 4-[(4-aminophenyl)(4-imino-2,5-cyclohexadien-1-ylidene)methyl]-2-methyl-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Basic Violet 14 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6021246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-(4-aminophenyl)(4-iminocyclohexa-2,5-dienylidene)methyl)-2-methylaniline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.173 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Basic fuchsin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BASIC VIOLET 14 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8UUC89LHB2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MAGENTA | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6192 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

greater than 392 °F (decomposes) (NTP, 1992) | |

| Record name | C.I. BASIC VIOLET 14 | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19850 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.